molecular formula C20H29N5O B5520398 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine

カタログ番号 B5520398
分子量: 355.5 g/mol
InChIキー: CWNLJNARUSRRQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C20H29N5O and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine is 355.23721057 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

G Protein-Biased Dopaminergics Discovery

The design and synthesis of 1,4-disubstituted aromatic piperazines, including derivatives similar to the queried compound, have led to the discovery of high-affinity dopamine receptor partial agonists. These compounds demonstrate a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, showcasing their potential as novel therapeutics for conditions like schizophrenia without the typical side effects of current treatments (Möller et al., 2017).

Uroselective Alpha 1-Adrenoceptor Antagonists

Novel arylpiperazines have been identified as selective antagonists for alpha 1-adrenoceptor (AR) subtypes through functional in vitro screening. These compounds, including those structurally related to the queried molecule, offer insights into the development of treatments for conditions affecting the human lower urinary tract, displaying significant selectivity and potency (Elworthy et al., 1997).

Antagonistic Interaction with CB1 Cannabinoid Receptor

Research into the molecular interaction of antagonistic compounds structurally similar to the queried chemical with the CB1 cannabinoid receptor has provided valuable insights into the development of treatments for conditions modulated by this receptor. Such studies help in understanding the structure-activity relationships necessary for the design of selective CB1 receptor antagonists (Shim et al., 2002).

Mycobacterium Tuberculosis DNA GyrB Inhibition

A series of compounds, including ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and derivatives, have been investigated for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase B, showcasing a potential therapeutic avenue for tuberculosis treatment. These studies emphasize the role of such compounds in addressing antibiotic resistance (Reddy et al., 2014).

In Vivo Activity Against Mycobacterium Tuberculosis

Research into novel fluoroquinolones, including those structurally related to the queried compound, has demonstrated in vivo activity against Mycobacterium tuberculosis in animal models. These findings are significant for the development of new antitubercular agents (Shindikar & Viswanathan, 2005).

Strategies to Prevent Metabolism in Medicinal Chemistry

Studies have explored strategies to prevent N-acetyltransferase-mediated metabolism in series of piperazine-containing compounds. Such research is crucial for improving the pharmacokinetic profiles of therapeutic agents, including those related to the queried molecule (Rawal et al., 2008).

特性

IUPAC Name

[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-5-25-18(14-17(22-25)13-15(2)3)20(26)24-11-9-23(10-12-24)19-8-6-7-16(4)21-19/h6-8,14-15H,5,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNLJNARUSRRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。